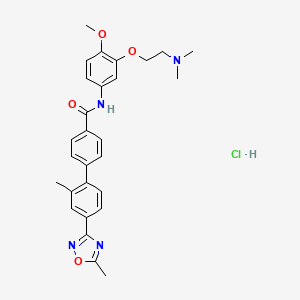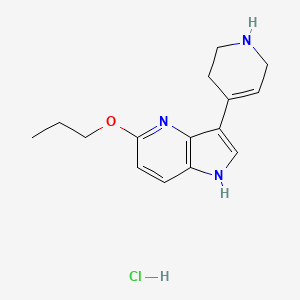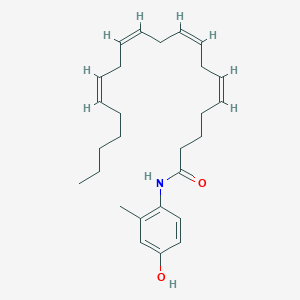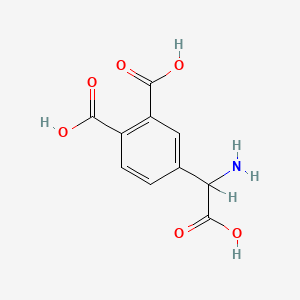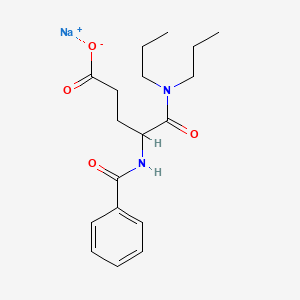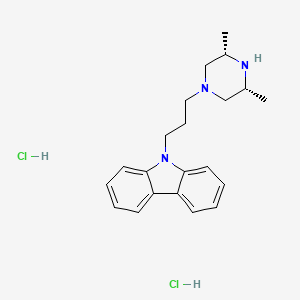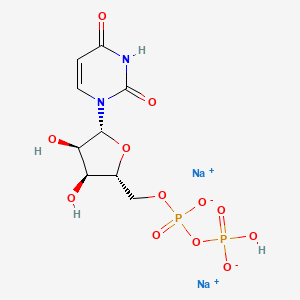
Uridine-5'-diphosphate disodium salt
Descripción general
Descripción
Uridine-5’-diphosphate disodium salt (UDP-Na2) is an organometallic compound . It is used in studies on nucleic acid (RNA) biosynthesis and cell signaling . UDP is a nucleotide that upon phosphorylation to UTP becomes a substrate for enzymes such as RNA polymerase(s) and GTPases .
Molecular Structure Analysis
The molecular formula of Uridine-5’-diphosphate disodium salt is C9H12N2Na2O12P2 . The molecular weight is 448.12 (anhydrous basis) .
Aplicaciones Científicas De Investigación
Nucleic Acid Biosynthesis
UDP disodium salt is utilized in studies related to nucleic acid biosynthesis , particularly RNA. It serves as a precursor in the synthesis pathways, where upon phosphorylation to UTP (Uridine-5’-triphosphate), it becomes a substrate for enzymes like RNA polymerases involved in the transcription process .
Cell Signaling
In the realm of cell signaling , UDP plays a crucial role as a signaling molecule. It is involved in various signaling pathways and can act as a ligand for P2Y receptors, which are G protein-coupled receptors involved in many physiological processes .
Metabolite Quantification
UDP disodium salt is used as a standard for the quantification of metabolite levels in biological samples, such as murine tumor interstitial fluid, by techniques like liquid chromatography-mass spectrometry (LC/MS) .
Nucleotide Analysis
It also serves as a standard for nucleotide analysis by liquid chromatography-high resolution mass spectrometry (LC-HRMS) , aiding in the identification and quantification of nucleotides within complex biological matrices .
Mecanismo De Acción
Target of Action
Uridine-5’-diphosphate disodium salt, also known as UDP disodium salt, primarily targets the P2Y6 receptor . This receptor is a part of the P2Y receptor family, which is a group of G-protein coupled receptors activated by extracellular nucleotides . The P2Y6 receptor is selectively activated by UDP .
Mode of Action
UDP disodium salt acts as a potent, selective native agonist for the P2Y6 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, UDP disodium salt binds to the P2Y6 receptor, triggering a response .
Biochemical Pathways
UDP disodium salt plays a crucial role in various biochemical pathways. It is an endogenous metabolite that catalyzes the glucuronidation of a wide array of substrates . Glucuronidation is a major pathway that enhances the elimination of small lipophilic molecules, such as steroids, bilirubin, hormones, and drugs, making them more water-soluble . UDP disodium salt is also used in nucleic acid (RNA) biosynthesis .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining the concentration of the compound that reaches the target site to exert its therapeutic effect .
Result of Action
Upon binding to the P2Y6 receptor, UDP disodium salt can induce various cellular responses. For instance, it has been shown to significantly induce microglial CCL2 and CCL3 mRNA expression . These chemokines play a role in the immune response, particularly in the recruitment of immune cells to sites of injury or infection .
Action Environment
The action, efficacy, and stability of UDP disodium salt can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially impact the activity and stability of many compounds .
Propiedades
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O12P2.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKVPFKBNNAXCE-WFIJOQBCSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2Na2O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine-5'-diphosphate disodium salt | |
CAS RN |
27821-45-0 | |
| Record name | Uridine 5'-(trihydrogen diphosphate), disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-[[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea](/img/structure/B1662264.png)


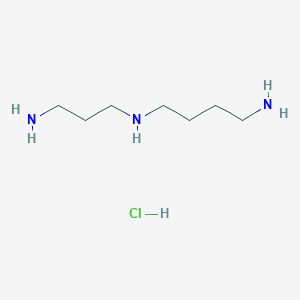
![4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1662269.png)

